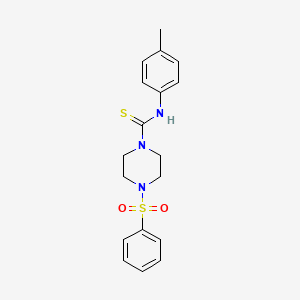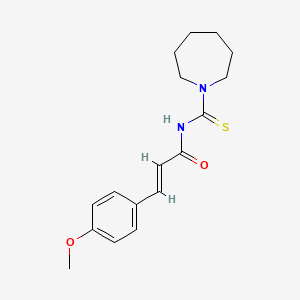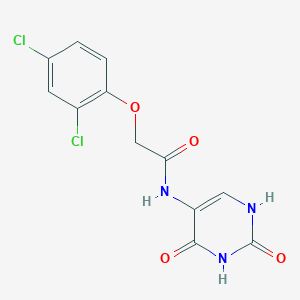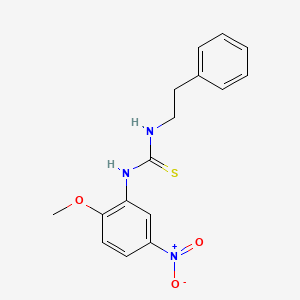
N-(3-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, commonly known as 3-Ac-DHIQ, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties.
Mecanismo De Acción
The mechanism of action of 3-Ac-DHIQ is not fully understood. However, it has been suggested that its antitumor effect may be due to its ability to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes and proteins (Zhao et al., 2017). Its anti-inflammatory effect may be attributed to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha (Jiang et al., 2018). Its neuroprotective effect may be due to its ability to reduce oxidative stress and inflammation in the brain (Zhang et al., 2019).
Biochemical and Physiological Effects
3-Ac-DHIQ has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative stress and neurotoxicity (Zhao et al., 2017; Jiang et al., 2018; Zhang et al., 2019). However, its specific effects may vary depending on the type of cell or tissue being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Ac-DHIQ in lab experiments is its high yield and purity, which allows for accurate and reproducible results. Another advantage is its versatility, as it has been shown to have various pharmacological properties. However, one limitation is the lack of information on its specific mechanism of action, which may hinder its further development as a potential therapeutic agent.
Direcciones Futuras
There are several future directions for the study of 3-Ac-DHIQ. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. Additionally, more studies are needed to determine its safety and toxicity profiles in vivo, which will be crucial for its clinical development.
Conclusion
In conclusion, 3-Ac-DHIQ is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3-Ac-DHIQ involves the condensation of 3-acetylaniline with cyclohexanone in the presence of ammonium acetate and acetic acid. The resulting product is then reduced with sodium borohydride to obtain 3-Ac-DHIQ in high yield and purity (Shi et al., 2017).
Aplicaciones Científicas De Investigación
3-Ac-DHIQ has been studied extensively for its potential pharmacological properties. It has been found to exhibit antitumor, anti-inflammatory, and neuroprotective effects in various in vitro and in vivo studies (Zhao et al., 2017; Jiang et al., 2018; Zhang et al., 2019).
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13(21)15-7-4-8-17(11-15)19-18(22)20-10-9-14-5-2-3-6-16(14)12-20/h2-8,11H,9-10,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJGRNSJIKOBQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5730923.png)
![N-(2,3-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5730931.png)
![2-{4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5730938.png)
![ethyl {[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5730941.png)
![N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5730952.png)

![ethyl 2-(4-chlorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B5730961.png)
![3-chloro-4-[(4-chloro-2-methylphenyl)amino]-1-cyclohexyl-1H-pyrrole-2,5-dione](/img/structure/B5730962.png)
![3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5730968.png)

![N-[2-(3-chlorophenyl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B5730974.png)
